molecular formula C13H25NO2 B1431222 N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine CAS No. 1335042-65-3

N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine

Cat. No.: B1431222
CAS No.: 1335042-65-3
M. Wt: 227.34 g/mol
InChI Key: ARXLIYMDVXEQHJ-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine is a compound that belongs to the class of Boc-protected amines. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly interesting due to its structural features, which include a hexene backbone with a dimethyl substitution and an amine group protected by the Boc group.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine plays a significant role in biochemical reactions, particularly in the protection of amine groups. The Boc group is stable under basic conditions and can be removed under acidic conditions, making it a versatile tool in organic synthesis . In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it can be used to protect amine groups in amino acids and peptides, preventing unwanted side reactions during synthesis . The compound’s interactions with biomolecules are primarily through the formation of stable carbamate bonds, which can be selectively cleaved when needed.

Cellular Effects

This compound influences various cellular processes by protecting amine groups in biomolecules. This protection is crucial in maintaining the integrity of amino acids and peptides during cellular reactions. The compound can affect cell signaling pathways by modulating the availability of free amine groups, which are essential for the function of many signaling molecules . Additionally, this compound can impact gene expression by protecting amine groups in nucleotides and other biomolecules involved in transcription and translation processes . Its role in cellular metabolism includes the stabilization of intermediates in metabolic pathways, ensuring efficient biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves the formation of stable carbamate bonds with amine groups in biomolecules. This interaction prevents the amine groups from participating in unwanted side reactions, thereby protecting the integrity of the biomolecules . The Boc group can be selectively removed under acidic conditions, releasing the free amine group for further reactions . This selective deprotection is crucial in multi-step synthesis processes, where the timing of amine group availability is critical. This compound can also inhibit or activate enzymes by protecting or deprotecting amine groups in the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under basic conditions but can degrade under acidic conditions, leading to the release of the free amine group . Long-term studies have shown that this compound maintains its protective function for extended periods, ensuring the stability of protected biomolecules . Prolonged exposure to acidic conditions can lead to the gradual degradation of the Boc group, affecting the compound’s protective capabilities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amine groups without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the protective benefits of the compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role in protecting amine groups. The compound interacts with enzymes such as amino acid decarboxylases and transaminases, which are involved in amino acid metabolism . By protecting amine groups, this compound ensures the stability of metabolic intermediates, facilitating efficient metabolic flux . The compound can also affect metabolite levels by modulating the availability of free amine groups for enzymatic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells, where it can exert its protective effects . Additionally, this compound can accumulate in specific cellular compartments, depending on the presence of binding proteins that recognize the Boc group . This selective localization ensures that the compound’s protective effects are targeted to specific cellular regions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can protect amine groups in localized biomolecules . Post-translational modifications, such as phosphorylation or acetylation, can also affect the compound’s localization by altering its interactions with cellular transporters and binding proteins . This targeted localization ensures that this compound exerts its protective effects precisely where needed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base. Common bases used in this reaction include triethylamine (Et3N) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the deprotection of the Boc group in a continuous flow process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides (R-X) or acyl chlorides (RCOCl).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

    Reduction: H2 gas with Pd/C catalyst or LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines.

Scientific Research Applications

N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Boc-1,2-diaminoethane: Another Boc-protected amine used in peptide synthesis.

    N-Boc-2-aminoethanol: Used in the synthesis of amino alcohols and peptides.

    N-Boc-3-aminopropanol: Employed in the synthesis of various pharmaceuticals and fine chemicals.

Uniqueness

N-Boc-(+/-)-2-dimethyl-hex-5-ene-3-amine is unique due to its hexene backbone and dimethyl substitution, which provide distinct steric and electronic properties. These features make it a valuable intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-(2,2-dimethylhex-5-en-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-8-9-10(12(2,3)4)14-11(15)16-13(5,6)7/h8,10H,1,9H2,2-7H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXLIYMDVXEQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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